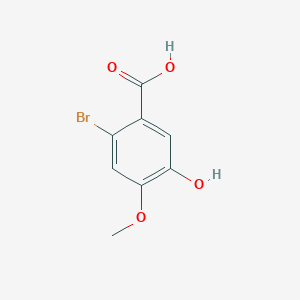

2-Bromo-5-hydroxy-4-methoxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHWIPQTBHQOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-Bromo-5-hydroxy-4-methoxybenzoic acid

- CAS Number : 121936-68-3

- Molecular Formula : C₈H₇BrO₄

- Molecular Weight : 231.05 g/mol

- Appearance : White crystalline solid

Synthesis :

The compound is synthesized via refluxing precursor 114 (0.92 g, 3.18 mmol) in 5% NaOH (20 mL) for 1 hour, followed by acidification with HCl and extraction with ethyl acetate. The process yields 0.71 g (90%) of the product .

Key Functional Groups :

- Carboxylic acid at position 1.

- Hydroxyl (-OH) at position 4.

- Methoxy (-OCH₃) at position 2.

- Bromine at position 2.

This substitution pattern confers unique electronic and steric properties, making the compound a candidate for pharmaceutical intermediates and enzyme inhibition studies .

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table highlights key structural analogues, their substituent patterns, and distinguishing properties:

Electronic and Steric Effects

- Chlorine Substitution : In 5-Bromo-4-chloro-2-methoxybenzoic acid, the electron-withdrawing chloro group increases acidity (pKa ~2.5 vs. ~3.0 for the target compound) and reactivity in electrophilic substitutions .

- Dimethoxy Derivatives : Compounds like 4-Bromo-3,5-dimethoxybenzoic acid exhibit higher logP values (~2.8 vs. ~1.9 for the target compound), enhancing lipid bilayer penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.